molecular formula C16H16BrClN2O4S B5794803 N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide

N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide

Cat. No. B5794803
M. Wt: 447.7 g/mol
InChI Key: NNBLWKYCJQPZED-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide, also known as BECM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazides and has been found to exhibit interesting properties that make it a promising candidate for various research fields.

Mechanism of Action

The mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide is not fully understood, but it has been suggested that it may act by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is activated in response to various stimuli, including stress and DNA damage. N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide may also act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways that are involved in cancer cell growth and proliferation. Additionally, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been found to exhibit anti-inflammatory and anti-oxidant effects, which may help to reduce the risk of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been found to exhibit low toxicity towards normal cells, which makes it a safer alternative to traditional chemotherapy drugs.
One of the limitations of using N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide in lab experiments is its relatively low solubility in water, which may limit its bioavailability. Additionally, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been found to exhibit poor stability under certain conditions, which may limit its shelf-life and reproducibility.

Future Directions

There are several future directions for research on N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide. One area of research is the development of more efficient synthesis methods that can produce N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide in higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide and its potential applications in the treatment of various diseases.
Another area of research is the development of novel derivatives of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide that may exhibit improved properties, such as increased solubility and stability. These derivatives may also be modified to target specific signaling pathways that are involved in cancer cell growth and proliferation.
Conclusion
In conclusion, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits potent anti-cancer activity, anti-inflammatory, and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide and its potential applications in various research fields.

Synthesis Methods

The synthesis of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide involves the reaction between 4-chlorobenzenesulfonyl hydrazide and 3-bromo-4-ethoxy-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity.

Scientific Research Applications

N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been found to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O4S/c1-3-24-16-14(17)8-11(9-15(16)23-2)10-19-20-25(21,22)13-6-4-12(18)5-7-13/h4-10,20H,3H2,1-2H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBLWKYCJQPZED-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.